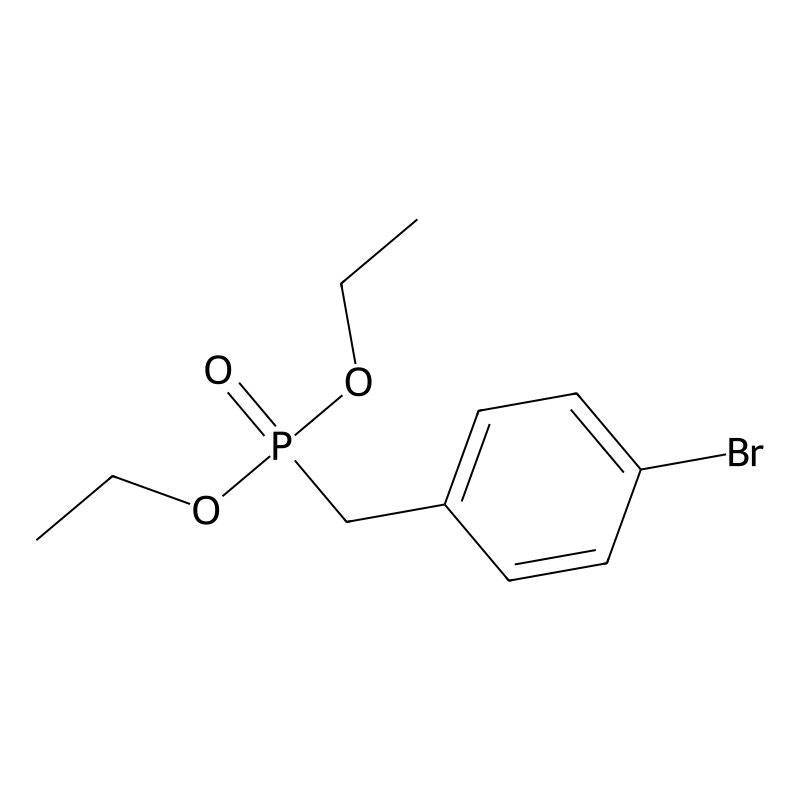

Diethyl (4-Bromobenzyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

Developing efficient and reliable methods for DBBP synthesis is an active area of research. Scientists explore different reaction conditions, catalysts, and starting materials to optimize the process. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) play a crucial role in analyzing the purity, structure, and composition of synthesized DBBP [].

Potential Biological Activities

Research suggests DBBP might possess various biological properties, including:

- Anticancer activity: Studies have investigated the potential of DBBP to inhibit the growth and proliferation of cancer cells [].

- Anti-inflammatory activity: DBBP's ability to modulate inflammatory pathways is being explored for its therapeutic potential [].

- Antiviral activity: Some research suggests DBBP might have antiviral properties, but further investigation is needed [].

It's important to note that these are preliminary findings, and more research is necessary to understand the mechanisms of action and potential applications of DBBP in medicine.

Organic Chemistry Applications

DBBP's reactive nature and good thermal stability make it a valuable intermediate in organic synthesis. Researchers utilize DBBP as a starting material for the preparation of more complex molecules with various functionalities [].

Diethyl (4-Bromobenzyl)phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molar mass of 307.12 g/mol. It is characterized by a phosphonate group attached to a 4-bromobenzyl moiety. This compound appears as a colorless to nearly colorless liquid and has a boiling point of approximately 183 °C at 0.6 mmHg . Its structure includes a phosphorus atom bonded to two ethyl groups and a brominated aromatic ring, which contributes to its chemical reactivity and potential biological activity.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of new carbon-phosphorus bonds.

- Horner-Wadsworth-Emmons Reaction: This reaction allows the synthesis of alkenes from phosphonates, where Diethyl (4-Bromobenzyl)phosphonate can serve as a key intermediate .

- Cross-Coupling Reactions: It has been utilized in palladium-catalyzed cross-coupling reactions, showcasing its versatility in organic synthesis .

Diethyl (4-Bromobenzyl)phosphonate is typically synthesized through the reaction of 4-bromobenzyl alcohol with diethyl phosphite. The general reaction can be summarized as follows:

- Reactants:

- 4-Bromobenzyl alcohol

- Diethyl phosphite

- Reaction Conditions:

- The reaction is usually conducted under acidic conditions or with the presence of catalysts to facilitate the formation of the phosphonate ester.

- Product Isolation:

Diethyl (4-Bromobenzyl)phosphonate finds applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activities, it may be explored for developing new drugs.

- Agricultural Chemistry: Compounds like this can be used in developing agrochemicals due to their biological activity against pests and diseases.

Interaction studies involving Diethyl (4-Bromobenzyl)phosphonate focus on its reactivity with biological macromolecules or other small molecules. These studies help elucidate its mechanism of action, particularly in enzyme inhibition or binding interactions with proteins. Specific interactions have not been extensively documented but are an area of ongoing research.

Several compounds share structural similarities with Diethyl (4-Bromobenzyl)phosphonate, highlighting its unique characteristics:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Diethyl (4-Bromophenyl)phosphonate | 20677-12-7 | Similar brominated aromatic structure |

| Diethyl (3,5-Dimethoxybenzyl)phosphonate | Not specified | Contains methoxy groups affecting reactivity |

| Diethyl (2-Bromobenzyl)phosphonate | Not specified | Differing bromine position alters properties |

| Dimethyl (4-Bromobenzyl)phosphonate | Not specified | Methyl groups instead of ethyl |

Uniqueness

Diethyl (4-Bromobenzyl)phosphonate is distinguished by its specific bromination pattern and the presence of two ethyl groups, which influence its solubility and reactivity compared to other similar compounds. Its ability to participate in nucleophilic substitution reactions makes it particularly valuable in synthetic organic chemistry.